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molecular formula C11H8N2O3S B8303009 5-(4-Hydroxybenzo(b)furan-2-yl)-2-methylthio-1,3,4-oxadiazole

5-(4-Hydroxybenzo(b)furan-2-yl)-2-methylthio-1,3,4-oxadiazole

Cat. No. B8303009
M. Wt: 248.26 g/mol
InChI Key: GXTDQEOXOHXRHI-UHFFFAOYSA-N
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Patent
US07196199B2

Procedure details

To a solution (20 ml) of 5-(4-(methoxymethyloxy)benzo(b)furan-2-yl)-2-methylthio-1,3,4-oxadiazole (1.0 g) in THF was added 2N aqueous hydrochloric acid (3.0 ml), and the mixture was refluxed under heating for 7 hr. The solvent was evaporated under reduced pressure to give the title compound (0.62 g) as yellow crystals.
Name
5-(4-(methoxymethyloxy)benzo(b)furan-2-yl)-2-methylthio-1,3,4-oxadiazole
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
COC[O:4][C:5]1[C:13]2[CH:12]=[C:11]([C:14]3[O:18][C:17]([S:19][CH3:20])=[N:16][N:15]=3)[O:10][C:9]=2[CH:8]=[CH:7][CH:6]=1.Cl>C1COCC1>[OH:4][C:5]1[C:13]2[CH:12]=[C:11]([C:14]3[O:18][C:17]([S:19][CH3:20])=[N:16][N:15]=3)[O:10][C:9]=2[CH:8]=[CH:7][CH:6]=1

Inputs

Step One
Name
5-(4-(methoxymethyloxy)benzo(b)furan-2-yl)-2-methylthio-1,3,4-oxadiazole
Quantity
20 mL
Type
reactant
Smiles
COCOC1=CC=CC=2OC(=CC21)C2=NN=C(O2)SC
Name
Quantity
3 mL
Type
reactant
Smiles
Cl
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCOC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was refluxed
TEMPERATURE
Type
TEMPERATURE
Details
under heating for 7 hr
Duration
7 h
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
OC1=CC=CC=2OC(=CC21)C2=NN=C(O2)SC
Measurements
Type Value Analysis
AMOUNT: MASS 0.62 g
YIELD: CALCULATEDPERCENTYIELD 73%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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